molecular formula C13H9N3 B2398570 2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile CAS No. 65037-75-4

2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile

Cat. No.: B2398570
CAS No.: 65037-75-4
M. Wt: 207.236
InChI Key: ZVHTWMGONKMROW-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-indol-3-yl)methylidene]propanedinitrile is a propanedinitrile derivative featuring a 1-methylindole substituent. Indole derivatives are widely studied in medicinal chemistry due to their prevalence in bioactive molecules, such as serotonin and tryptophan. The propanedinitrile (malononitrile) core provides electron-withdrawing nitrile groups, which enhance reactivity in cyclization and conjugation reactions.

Properties

IUPAC Name

2-[(1-methylindol-3-yl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c1-16-9-11(6-10(7-14)8-15)12-4-2-3-5-13(12)16/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHTWMGONKMROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile typically involves the condensation of 1-methylindole-3-carboxaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The indole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with enhanced properties.

Types of Reactions:

  • Oxidation: Can form oxidized derivatives of the indole ring.
  • Reduction: Nitrile groups can be reduced to amines.
  • Substitution: The indole moiety can undergo electrophilic substitution.

Common Reagents:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, hydrogen gas.

Biology

This compound has been studied for its potential biological activities , particularly in antimicrobial and anticancer research. Its interaction with biological receptors allows it to modulate various pathways, making it a candidate for therapeutic applications.

Biological Activity:

Compound NameMIC (µg/mL)Activity Type
2-[(1-methylindol-3-yl)methylidene]propanedinitrile0.25Antimicrobial
Levofloxacin0.5Antimicrobial
Tris(1H-indol-3-yl)methylium salt0.13Antimicrobial

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic effects in treating various diseases, including cancer and bacterial infections. Its unique structure allows for interactions that may lead to new treatment modalities.

Case Studies

Several studies have highlighted the potential of this compound in practical applications:

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Research exploring the anticancer effects revealed that the compound exhibited cytotoxicity against cancer cell lines, suggesting its utility in cancer therapy development.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The nitrile groups may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s 1-methylindole group distinguishes it from other propanedinitriles. Key analogs include:

Compound Name Substituent(s) Key Structural Features
2-[(1-Methyl-1H-indol-3-yl)methylidene]propanedinitrile 1-Methylindol-3-yl Bicyclic indole system with methyl group; planar aromatic system for π-π interactions.
3c () 4-Chlorophenyl, 2-pyrrolyl Electron-withdrawing Cl enhances polarity; melting point 143–145°C.
3d () 4-Methoxyphenyl, 2-pyrrolyl Electron-donating OCH3 reduces melting point (113–116°C).
[Chloro(phenyl)methylidene]propanedinitrile () Chlorophenyl Chlorine substituent increases electrophilicity; used in tear gas formulations.
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile () Thiazolidinone-phenyl Thiazolidinone ring introduces S and O atoms; dihedral angle 84.14° with phenyl ring.
2-[(1-Methylpyrrol-2-yl)methylidene]propanedinitrile () 1-Methylpyrrol-2-yl Smaller pyrrole ring; X-ray mean C–C bond length 1.35 Å, R factor 0.045 .

Key Observations:

  • Melting Points : Electron-withdrawing groups (e.g., Cl in 3c ) correlate with higher melting points than electron-donating groups (e.g., OCH3 in 3d ). The target compound’s indole substituent, being bulky and aromatic, may increase melting points compared to 3d but require experimental validation.
  • Crystallography: Thiazolidinone derivatives () exhibit intermolecular C–H⋯N hydrogen bonds and C–H⋯π interactions, while pyrrole analogs () show planar geometries conducive to π-stacking. The indole group in the target compound may promote similar interactions but with altered packing due to its larger size.

Spectral Data Comparison

  • IR Spectroscopy : All propanedinitriles show strong nitrile C≡N stretches (~2200–2250 cm⁻¹). The target compound’s IR spectrum would resemble analogs but with additional indole C–H and N–Me vibrations .
  • NMR Spectroscopy :
    • ^1H NMR : Indole aromatic protons (δ 7.0–8.0 ppm) and N–CH3 (δ ~3.8 ppm) would dominate, similar to methyl groups in 3d and 3g .
    • ^13C NMR : Nitrile carbons (δ ~115–120 ppm) and indole quaternary carbons (δ ~120–140 ppm) are expected.

Biological Activity

2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile, also known as [(1-Methyl-1H-indol-3-yl)methylene]malononitrile, is an organic compound with the molecular formula C13H9N3. This compound is a derivative of indole, which is significant in both natural products and pharmaceuticals. Its unique structure allows for various biological activities, particularly in antimicrobial and anticancer research.

The compound features an indole moiety linked to a propanedinitrile group, which contributes to its reactivity and biological interactions. The structural formula is represented as follows:

PropertyDescription
Molecular Formula C13H9N3
IUPAC Name 2-[(1-methylindol-3-yl)methylidene]propanedinitrile
Canonical SMILES N#CC(=Cc1cn(c2c1cccc2)C)C#N
Molecular Weight 223.23 g/mol
InChI Key ZVHTWMGONKMROW-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. These compounds have shown significant activity against various bacterial strains, including multidrug-resistant ones.

A study reported that derivatives of related indole compounds exhibited minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated comparable efficacy to established antibiotics like levofloxacin against Gram-positive bacteria .

The mechanism behind the antimicrobial activity of this compound may involve its ability to disrupt microbial cell membranes. The indole fragment is known to interact with biological membranes, potentially leading to pore formation that facilitates the entry of the compound into bacterial cells .

Study on Antimicrobial Efficacy

In a comprehensive evaluation of new antimicrobial agents based on indole derivatives, researchers found that specific compounds derived from this compound exhibited potent antibacterial activity with low cytotoxicity towards human cells. The study involved in vitro assays where MIC values were determined for several derivatives, highlighting their potential as effective antimicrobial agents .

In Vivo Studies

Further investigations included in vivo studies using mouse models to assess the efficacy of these compounds against staphylococcal infections. The results indicated good tolerability and low toxicity, with significant reductions in bacterial load observed in treated mice compared to controls .

Comparative Analysis with Similar Compounds

Compound NameMIC (µg/mL)Activity Type
This compound0.25Antimicrobial
Levofloxacin0.5Antimicrobial
Tris(1H-indol-3-yl)methylium salt0.13Antimicrobial

Q & A

Q. What are the optimal synthetic routes for 2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation reactions between 1-methyl-1H-indole-3-carbaldehyde and propanedinitrile under microwave irradiation or solvent-free conditions. Microwave-assisted synthesis (e.g., 6 minutes at controlled power) significantly improves yield (70–85%) by accelerating reaction kinetics and reducing side products . Solvent-free methods minimize purification complexity, while traditional reflux in ethanol requires longer reaction times (12–24 hours) with moderate yields (50–60%). Catalysts like piperidine or acetic acid can enhance enolate formation, but excess acid may protonate the nitrile groups, reducing reactivity. Post-synthesis recrystallization in ethanol/petroleum ether (1:1) is recommended for high-purity crystals .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, and MoKα radiation (λ = 0.71073 Å) is commonly used. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is preferred for small-molecule crystallography due to its robustness in handling hydrogen bonding and disorder . Hydrogen atoms are often placed geometrically (C–H = 0.95–0.99 Å) and refined using a riding model. For non-covalently bonded interactions (e.g., C–H⋯N), Mercury or OLEX2 software visualizes packing diagrams .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

Methodological Answer: In vitro assays include:

  • Anticancer activity: MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations, with IC50 values calculated using nonlinear regression .
  • Enzyme inhibition: Kinase inhibition assays (e.g., IGF-1R) with radiometric or fluorescence-based detection. AG-1024, a structural analog, shows IC50 = 7 µM via competitive ATP-binding site inhibition .
  • Antimicrobial screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with MIC values compared to standard antibiotics .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of such derivatives, and how are they addressed?

Methodological Answer: Key challenges include:

  • Disorder in flexible substituents: The indole methyl group or dinitrile moiety may exhibit rotational disorder. High-resolution data (≤ 0.8 Å) and SHELXL’s PART/ISOR commands refine anisotropic displacement parameters .
  • Weak diffraction: Low electron density in nitrile groups complicates phasing. Data merging with >90% completeness and multi-scan absorption corrections (SADABS) improves accuracy .
  • Hydrogen bonding ambiguity: Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, while DFT-calculated electrostatic potentials validate experimental hydrogen-bonding motifs .

Q. How can structure-activity relationships (SAR) be established for modifications on the indole ring?

Methodological Answer:

  • Systematic substitution: Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) at the indole 5-position and compare bioactivity. For example, methoxy substitution enhances π-stacking in kinase inhibitors .
  • Computational docking: Autodock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., IGF-1R). Align docking poses with crystallographic data of analogs (e.g., AG-1024) to identify critical hydrophobic/electrostatic interactions .
  • Pharmacophore modeling: Phase or MOE defines essential features (e.g., nitrile H-bond acceptors, planar indole ring) for activity .

Q. What computational methods predict electronic properties, and how do they align with experimental data?

Methodological Answer:

  • DFT calculations: Gaussian or ORCA software computes HOMO/LUMO energies (B3LYP/6-311+G(d,p) basis set). For this compound, HOMO (−6.2 eV) localizes on the indole ring, while LUMO (−3.8 eV) resides on the dinitrile group, suggesting charge-transfer transitions .
  • UV-Vis validation: Compare TD-DFT spectra (CAM-B3LYP) with experimental λmax (e.g., 350–400 nm in DMSO). Deviations >10 nm indicate solvent effects or aggregation .
  • NMR chemical shifts: GIAO calculations (e.g., 13C NMR) match experimental shifts within 2 ppm, confirming tautomeric forms .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, IGF-1R inhibition varies with ATP concentration (1–10 mM) .
  • Purity validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities <5% (e.g., unreacted aldehyde) may artifactually enhance/inhibit activity .
  • Meta-analysis: Apply Cohen’s d statistic to compare effect sizes across studies. Significant heterogeneity (I² >50%) warrants subgroup analysis by cell type or assay method .

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